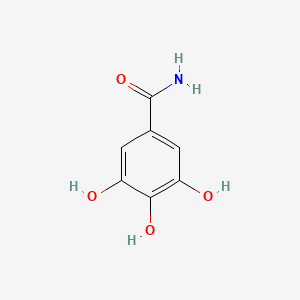

3,4,5-Trihydroxybenzamide

Description

Historical Perspectives and Genesis of Research on the Gallamide Scaffold

The journey of 3,4,5-Trihydroxybenzamide is intrinsically linked to its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). mdpi.com Gallic acid, a natural polyphenol found in various plants, has long been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. mdpi.com The exploration of the gallamide scaffold, which is the core structure of this compound, emerged from the desire to understand and modify the properties of gallic acid.

Early research focused on the synthesis of various amide analogs of gallic acid to investigate how these modifications would influence its biological effects. mdpi.com The fundamental structure of this compound consists of a benzene (B151609) ring substituted with three hydroxyl groups and an amide functional group. guidechem.com This structure provides a versatile platform for chemical modifications and has been a cornerstone for the development of new compounds with a wide range of potential applications.

The initial impetus for studying the gallamide scaffold was also driven by the need for new therapeutic agents. For instance, the structural similarities to other biologically active compounds spurred investigations into its potential as an inhibitor of various enzymes and as a chelating agent for metal ions. lookchem.comacs.org

Significance of this compound in Contemporary Chemical Biology and Medicinal Chemistry

In modern chemical biology and medicinal chemistry, this compound and its derivatives are recognized for their significant therapeutic potential. The compound serves as a crucial building block in the synthesis of more complex bioactive molecules. guidechem.comchemimpex.com Its inherent antioxidant properties, attributed to the electron-donating hydroxyl groups, make it a valuable candidate for combating oxidative stress-related conditions.

Key areas where this compound has shown promise include:

Antioxidant and Anti-inflammatory Applications: The compound's ability to scavenge free radicals is a focal point of research. chemimpex.com This property is being explored for its potential in treating inflammatory diseases. chemimpex.com

Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes. For example, certain bifunctional polyhydroxybenzamide compounds have demonstrated strong inhibitory action against catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. acs.org

Antiviral Activity: Recent studies have identified derivatives of this compound as potent antiviral agents against flaviviruses like West Nile Virus, Usutu, dengue, and Zika viruses. nih.gov These compounds have been shown to inhibit ceramide desaturase, a key enzyme in sphingolipid metabolism, which is crucial for the viral life cycle. nih.gov

Anticancer Research: Analogs of this compound, such as Trimidox (3,4,5-trihydroxybenzamidoxime), have been investigated as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells. nih.gov

Antibiofilm Agents: In the fight against antibiotic resistance, derivatives of this compound have been designed and synthesized as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. semanticscholar.org

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 618-73-5 |

| Molecular Formula | C7H7NO4 |

| Molecular Weight | 169.13 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 224-229 °C (decomposes) |

Data sourced from multiple references. lookchem.comscbt.comcymitquimica.comsigmaaldrich.comfishersci.ca

Overview of Key Research Domains and Emerging Directions for the Compound

The research landscape for this compound is expanding, with several key domains and emerging directions:

Drug Discovery and Development: A primary focus remains the synthesis of novel derivatives with enhanced biological activity and specificity. mdpi.comguidechem.comchemimpex.com This includes the development of compounds with improved inhibitory effects on enzymes like urease and ribonucleotide reductase. nih.goviglobaljournal.com

Antimicrobial Research: The exploration of this compound derivatives as antimicrobial and antibiofilm agents is a growing area of interest, addressing the urgent need for new treatments for infectious diseases. semanticscholar.orgiglobaljournal.com

Antiviral Therapeutics: Following promising results against flaviviruses, further investigation into the antiviral mechanisms and the development of broad-spectrum antiviral agents based on the gallamide scaffold is a significant future direction. nih.govcsic.es

Cardioprotective Agents: Derivatives of this compound are being designed and evaluated for their potential to protect cardiomyocytes from injury, with some compounds showing promising results as inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov

HIV Inhibition: Research has shown that certain 3,4,5-trihydroxybenzoic acid derivatives exhibit significant inhibitory activity against HIV-1 RNase H, suggesting their potential as novel anti-AIDS drugs. google.com

Agricultural Applications: Beyond medicine, there is emerging interest in the use of this compound in agriculture as a plant growth regulator or a protective agent against pests and diseases. chemimpex.com

The following table highlights some of the researched biological activities of this compound and its derivatives:

| Biological Activity | Target/Mechanism | Reference Compound(s) |

| COMT Inhibition | Catechol-O-methyltransferase | N,N'-1,3-propanediylbis(this compound) |

| Antiviral | Ceramide desaturase (Des1) | N,N'-(dodecane-1,12-diyl)bis(this compound) |

| Anticancer | Ribonucleotide reductase | Trimidox (3,4,5-trihydroxybenzamidoxime) |

| Urease Inhibition | Jack bean urease | N-(3,4-difluorophenyl)-3,4,5-trihydroxybenzamide |

| Antibiofilm | P. aeruginosa LasR receptor | 3-amidocoumarin derivatives |

| Cardioprotective | NHE-1 inhibition | Buthutin derivatives |

| Anti-HIV | HIV-1 RNase H | 3,4,5-trihydroxybenzoic acid derivatives |

Data compiled from multiple research articles. acs.orgnih.govnih.govsemanticscholar.orgiglobaljournal.comnih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIPEJXQPQFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210802 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-73-5 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T258D82AEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3,4,5 Trihydroxybenzamide

Amidation Routes from 3,4,5-Trihydroxybenzoic Acid and its Precursors

The most direct approach to 3,4,5-trihydroxybenzamide involves the formation of an amide bond from the carboxylic acid of gallic acid. However, the presence of three phenolic hydroxyl groups complicates this transformation, as they can interfere with the coupling reagents and reaction conditions. Consequently, protection and deprotection strategies are often integral to a successful synthesis.

Hydroxyl Group Protection and Deprotection Techniques

To prevent unwanted side reactions during amide bond formation, the hydroxyl groups of gallic acid are typically protected. The choice of the protecting group is crucial; it must be stable to the amidation conditions and easily removable afterward. helixchrom.com

Benzyl (B1604629) Ethers: A common strategy involves the protection of the hydroxyl groups as benzyl ethers. This can be achieved by reacting gallic acid with benzyl bromide in the presence of a base. The resulting 3,4,5-tribenzyloxybenzoic acid is a stable intermediate that can be carried forward to the amidation step. petsd.org

Deprotection: The benzyl groups are typically removed by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is efficient and yields the final trihydroxybenzamide under relatively mild conditions. unesp.br Other methods for benzyl ether cleavage include treatment with strong acids or oxidation, though hydrogenation is often preferred for its selectivity. helixchrom.comunesp.br

Acetyl Esters: Another approach is the protection of the hydroxyl groups as acetates. This is achieved by reacting gallic acid with acetic anhydride. The resulting 3,4,5-triacetoxybenzoic acid can then be converted to its acyl chloride, which subsequently reacts with an amine. youtube.com

Deprotection: The acetyl groups can be readily removed by hydrolysis under acidic or basic conditions. For instance, stirring the N-substituted-3,4,5-triacetoxybenzamide in a mixture of tetrahydrofuran, methanol (B129727), and concentrated hydrochloric acid effectively yields the desired this compound derivative. youtube.com

| Protecting Group | Protection Reagent | Deprotection Condition | Reference |

| Benzyl | Benzyl bromide | Catalytic hydrogenation (e.g., H₂, Pd/C) | petsd.orgunesp.br |

| Acetyl | Acetic anhydride | Acid or base hydrolysis (e.g., HCl/MeOH) | youtube.com |

Carbodiimide-Mediated Amide Coupling Reactions

Carbodiimides are widely used coupling agents that facilitate the formation of amide bonds between carboxylic acids and amines under mild conditions. nih.gov This method avoids the need to convert the carboxylic acid into a more reactive intermediate like an acyl chloride.

A common procedure for synthesizing N-substituted 3,4,5-trihydroxybenzamides involves the use of a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). nih.gov These additives can increase coupling efficiency and suppress side reactions. nih.gov

For example, N-alkyl-3,4,5-trihydroxybenzamides have been successfully synthesized by stirring gallic acid with a corresponding alkylamine in the presence of WSCD·HCl (a water-soluble carbodiimide) and HOBt in a solvent like dimethylformamide (DMF) at room temperature.

| Reagents | Solvent | Temperature | Reaction Time | Reference |

| Gallic acid, Alkylamine, WSCD·HCl, HOBt, NMM | DMF | Room Temp. | 24 h | acs.org |

Thionyl Chloride-Mediated Amidation

The conversion of the carboxylic acid to a more reactive acyl chloride is a classic strategy for amide synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation. Due to the sensitivity of the hydroxyl groups, this reaction is typically performed on a protected gallic acid derivative.

For instance, 3,4,5-triacetoxybenzoic acid can be heated with thionyl chloride to produce 3,4,5-triacetoxybenzoyl chloride. youtube.com This intermediate is then reacted with a suitable amine to form the N-substituted acetoxy-protected amide, which is subsequently deprotected to give the final product. youtube.com

Alternatively, it is possible to directly react unprotected gallic acid with thionyl chloride to form 3,4,5-trihydroxybenzoyl chloride. google.com This highly reactive intermediate can then be coupled with various amines, often at low temperatures to control reactivity and side reactions. For the synthesis of N-aryl derivatives, a solution of the desired aniline (B41778) in a solvent like ether can be added dropwise to a solution of 3,4,5-trihydroxybenzoyl chloride, with the temperature maintained between 0-10 °C. google.com

Reaction Scheme: Thionyl Chloride-Mediated Amidation

Acid Chloride Formation: (HO)₃C₆H₂COOH + SOCl₂ → (HO)₃C₆H₂COCl + SO₂ + HCl google.com

Amidation: (HO)₃C₆H₂COCl + R-NH₂ → (HO)₃C₆H₂CONH-R + HCl google.com

Methodologies for Compound Purification

The purification of this compound and its derivatives is critical to obtaining a high-purity product. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Filtration and Washing: Crude products, particularly those that precipitate from the reaction mixture, can be isolated by filtration. google.com The collected solid is then washed with appropriate solvents to remove unreacted starting materials and soluble byproducts. For instance, after a thionyl chloride-mediated synthesis, the resulting amide can be washed with toluene. google.com In carbodiimide coupling reactions, the reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic extract is then washed with brine before being dried and evaporated. acs.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com Gallic acid itself can be purified by recrystallization from water. google.com

Column Chromatography: For more challenging separations, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto a column and eluted with a solvent system of increasing polarity. For example, N-alkyl-3,4,5-trihydroxybenzamides have been purified by flash chromatography on silica gel using a chloroform/methanol gradient. acs.org High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification of gallic acid and its derivatives. petsd.org

Synthesis via 3,4,5-Trihydroxybenzoyl Isothiocyanate Intermediates

The synthesis of amides via isothiocyanate intermediates is not a standard or direct pathway. Isothiocyanates (R-N=C=S) are typically synthesized from primary amines and are known to react with nucleophiles at the central carbon atom. researchgate.net The reaction of a benzoyl isothiocyanate with an amine, for instance, leads to the formation of a benzoylthiourea (B1224501) derivative, not a simple benzamide (B126). rsc.org

The theoretical conversion of a 3,4,5-trihydroxybenzoyl isothiocyanate to this compound would require the hydrolysis of the isothiocyanate group. The hydrolysis of isothiocyanates in acidic aqueous solutions typically proceeds through the formation of a carbamic acid, which then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide (B99878) (COS).

Hypothetical Hydrolysis Pathway: (HO)₃C₆H₂CO-N=C=S + 2 H₂O → [(HO)₃C₆H₂CO-NH-COOH] + H₂S → (HO)₃C₆H₂CO-NH₂ + CO₂ + H₂S

While the synthesis of benzoyl isothiocyanates from benzoyl chlorides and a thiocyanate (B1210189) salt is established, their subsequent hydrolysis to form a primary benzamide is not a commonly utilized synthetic route. The reactivity of the isothiocyanate group generally directs it towards the formation of thioureas, thiocarbamates, and other sulfur-containing heterocycles. rsc.org Therefore, this pathway is not considered a practical method for the preparation of this compound.

Elaboration of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the modification of the compound's physicochemical properties, which can be important for various applications. These derivatives are typically prepared using the amidation methodologies described previously, by reacting a protected or activated gallic acid with a primary or secondary amine.

A wide range of amines can be used to generate diverse derivatives:

N-Alkyl Derivatives: Simple alkylamines (e.g., methylamine, ethylamine, hexylamine) can be coupled with gallic acid to produce N-alkyl-3,4,5-trihydroxybenzamides. acs.org

N-Aryl Derivatives: Aromatic amines (anilines) can be reacted with 3,4,5-trihydroxybenzoyl chloride to yield N-aryl-3,4,5-trihydroxybenzamides. google.com For example, various substituted anilines have been used to create a library of these compounds. google.com

N-Heterocyclic Derivatives: Amines containing heterocyclic moieties are also used. For example, N-(piperidin-4-yl)-3,4,5-trihydroxybenzamide has been synthesized from 3,4,5-tris(benzyloxy)benzoic acid and 1-Boc-4-aminopiperidine, followed by deprotection steps. petsd.org Similarly, sulfonamide-containing derivatives have been prepared by reacting 3,4,5-triacetoxybenzoyl chloride with aminosulfonamides, followed by deacetylation. youtube.com

The general approach involves either protecting the hydroxyl groups of gallic acid before coupling with the amine or activating the carboxylic acid to react directly with the amine, followed by purification.

| Derivative Class | Amine Substrate Example | Synthetic Method | Reference |

| N-Alkyl | Hexylamine | Carbodiimide Coupling (WSCD·HCl) | acs.org |

| N-Aryl | Substituted Anilines | Thionyl Chloride-mediated | google.com |

| N-Heterocyclic | 1-Boc-4-aminopiperidine | Acylation followed by deprotection | petsd.org |

| N-Sulfonamide | Aminosulfonamides | Thionyl Chloride-mediated (on protected acid) | youtube.com |

Synthesis of N-Alkyl and N-Phenylglycine Analogs

The derivatization of the amide group of this compound has been a key strategy to modulate its physicochemical and biological properties. This has been explored through the synthesis of various N-alkyl and N-phenylglycine analogs.

A common approach to the synthesis of N-alkyl-3,4,5-trihydroxybenzamide derivatives involves the amidation of gallic acid with corresponding alkylamines. For instance, a series of six N-alkyl derivatives, including N-methyl, N-ethyl, N-butyl, N-sec-butyl, N-tert-butyl, and N-hexyl-3,4,5-trihydroxybenzamide, have been successfully synthesized through this method. orientjchem.org The general synthetic scheme involves the direct reaction of gallic acid with the respective alkylamine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate.

| Compound | Alkylamine Used |

| 3,4,5-trihydroxy-N-methyl-benzamide | Methylamine |

| 3,4,5-trihydroxy-N-ethyl-benzamide | Ethylamine |

| 3,4,5-trihydroxy-N-butyl-benzamide | Butylamine |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | sec-Butylamine |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | tert-Butylamine |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Hexylamine |

This table showcases the different alkylamines used in the synthesis of N-alkyl-3,4,5-trihydroxybenzamide derivatives.

Similarly, the synthesis of N-phenylglycine analogs has been achieved by coupling 3,4,5-tris(benzyloxy)benzoic acid with (R)- and (S)-phenylglycine methyl esters. This reaction is typically carried out using a carboxyl-activating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting benzyloxy-protected intermediates are then deprotected via hydrogenolysis to yield the final this compound derivatives.

Bifunctional and Poly-substituted Benzamide Structures

The concept of creating bifunctional or poly-substituted benzamide structures from this compound aims to introduce multiple pharmacophores or functional groups into a single molecule. While the term "multifunctional" can describe the inherent properties of this compound itself, the synthesis of larger, deliberately bifunctional molecules is a distinct strategy. chemimpex.com

Direct examples of bifunctional or poly-substituted derivatives of this compound are not extensively detailed in the reviewed literature. However, the synthesis of related poly-substituted structures suggests potential pathways. For example, a resveratrol (B1683913) derivative, (E)-5-(4-(3,4,5-trihydroxybenzoyl) oxy) styryl)-1,3-phenylene bis(3,4,5-trihydroxybenzoate), has been synthesized, which incorporates three 3,4,5-trihydroxybenzoyl moieties onto a resveratrol scaffold. This indicates the feasibility of creating molecules with multiple galloyl groups, which could be adapted to a benzamide core.

Another related area is the synthesis of bis-Schiff base derivatives, which are a class of bifunctional compounds. While not directly involving this compound, the synthesis of bis-flavone imines from bis-Schiff base chalcones demonstrates a synthetic strategy for creating large, symmetrical bifunctional molecules. jmchemsci.comjmchemsci.com Such approaches could potentially be applied to create bis-3,4,5-trihydroxybenzamide structures linked by a central spacer.

Incorporation of Heterocyclic Moieties (e.g., 1,3,4-Thiadiazoles)

The incorporation of heterocyclic rings into the this compound structure is a common strategy to generate novel derivatives with potentially enhanced biological activities. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a well-known pharmacophore.

A series of novel gallic acid amide derivatives containing a 1,3,4-thiadiazole moiety have been synthesized using gallic acid as the starting material. The synthesis involves a two-step reaction to prepare 1-(substituted aromatic acyl)-4-(3,4,5-trihydroxybenzoyl) thiosemicarbazone, which then undergoes a cyclic reaction to form the final 1,3,4-thiadiazole-containing gallic acid amide derivatives. chemimpex.comjmchemsci.com One of the synthesized compounds was N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide. chemimpex.com

The general synthetic route for these compounds is as follows:

Reaction of 3,4,5-trihydroxybenzohydrazide with an appropriately substituted isothiocyanate to form a thiosemicarbazide (B42300) intermediate.

Cyclization of the thiosemicarbazide, often under acidic or dehydrating conditions, to yield the 2-amino-5-substituted-1,3,4-thiadiazole derivative.

This methodology provides a versatile platform for introducing a wide range of substituents on the 1,3,4-thiadiazole ring, thereby allowing for the fine-tuning of the molecule's properties.

Conjugation with Sulfonamide and Piperazine Scaffolds

Conjugating this compound with other well-established pharmacophores like sulfonamides and piperazines is a rational approach to developing new therapeutic agents.

While direct synthesis of sulfonamide conjugates of this compound is not extensively reported, general methods for sulfonamide synthesis are well-established. nih.gov A common method involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.orgresearchgate.net In the context of this compound, this would likely involve the synthesis of an amino-functionalized this compound derivative, followed by its reaction with a suitable sulfonyl chloride. Alternatively, a sulfonyl chloride-containing gallic acid derivative could be synthesized and then reacted with an amine.

The synthesis of piperazine conjugates of this compound has been reported. This is typically achieved through the amidation of a protected gallic acid derivative with a piperazine-containing amine. For example, 3,4,5-tris(benzyloxy)benzoic acid has been coupled with Boc-piperazine using a coupling agent like EDCI. Subsequent deprotection would yield the desired this compound-piperazine conjugate.

Chemo-enzymatic and Greener Synthetic Approaches

The development of chemo-enzymatic and greener synthetic routes for this compound and its derivatives is an area of growing interest, driven by the principles of sustainable chemistry.

Chemo-enzymatic synthesis utilizes enzymes to perform specific chemical transformations, often with high selectivity and under mild reaction conditions. While specific examples for the synthesis of this compound are not widely documented, enzymatic approaches have been used for the synthesis of related phenolic compounds. For instance, lactase has been used for the synthesis of hydroquinone (B1673460) galactoside, demonstrating the potential of enzymes in forming glycosidic bonds with phenolic compounds. nih.gov Such enzymatic glycosylation could be a potential strategy for the derivatization of this compound.

Greener synthetic approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing more energy-efficient methods. nih.govmdpi.com For the synthesis of this compound derivatives, this could involve:

The use of greener solvents or solvent-free reaction conditions.

The use of catalytic methods to reduce the amount of reagents needed.

The development of one-pot synthesis procedures to minimize purification steps.

An example of a greener approach in a related synthesis is the green process for the synthesis of 3,4,5-trimethoxybenzaldehyde, which focuses on improving yield and reducing waste. nih.gov While not directly for this compound, this highlights the application of green chemistry principles in the synthesis of similarly structured molecules. The straightforward condensation reaction to form (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide by refluxing the reactants in ethanol (B145695) with a catalytic amount of acetic acid also represents a relatively green and efficient synthetic method. nih.gov

Advanced Spectroscopic and Computational Analyses of 3,4,5 Trihydroxybenzamide

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of 3,4,5-Trihydroxybenzamide has been measured, typically in the 4000–400 cm⁻¹ range, to identify its fundamental vibrational modes. acs.orgresearchgate.net These experimental data are often corroborated by theoretical calculations, such as those using Density Functional Theory (DFT) with a B3LYP/6-311++G(d,p) basis set, to achieve a more precise assignment of the observed spectral bands. acs.orgresearchgate.net

Key vibrational frequencies observed in the FT-IR spectrum of this compound include the characteristic stretches of the hydroxyl (-OH) and amine (-NH₂) groups, as well as the carbonyl (C=O) stretching and various aromatic ring vibrations. The broad nature of the -OH and -NH₂ stretching bands is indicative of intermolecular hydrogen bonding within the crystal lattice.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3400 - 3200 | O-H and N-H Stretching |

| ~1650 | C=O Stretching (Amide I) |

| ~1600 | N-H Bending (Amide II) |

| ~1580 - 1450 | C=C Aromatic Ring Stretching |

| ~1350 | C-O-H Bending |

| ~1250 | C-N Stretching |

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing the FT-IR data, FT-Raman spectroscopy, typically recorded in the 3500–50 cm⁻¹ region, offers further insights into the vibrational modes of this compound. acs.orgresearchgate.net The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum. A complete vibrational assignment is achieved by the combined analysis of both FT-IR and FT-Raman spectra. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~1650 | C=O Stretching (Amide I) |

| ~1600 | C=C Aromatic Ring Stretching |

| ~1280 | C-O Stretching |

| ~870 | Ring Breathing Mode |

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling interactions of the hydrogen atoms. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring. Theoretical calculations of chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental results to confirm assignments. acs.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | ~7.0 - 7.2 | Singlet |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

| -OH | Variable (broad singlet) | Broad Singlet |

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to hydroxyl groups, the aromatic carbons bearing hydrogen atoms, and the carbon atom attached to the amide group. As with ¹H NMR, the GIAO method is employed for the theoretical calculation of ¹³C NMR chemical shifts to aid in the spectral assignment. acs.orgresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 - 170 |

| C-3, C-4, C-5 | ~145 - 150 |

| C-1 | ~120 - 125 |

| C-2, C-6 | ~108 - 110 |

Note: Chemical shifts are referenced to a standard and can vary with the experimental solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques can be theoretically described for its structural elucidation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be of limited use for the aromatic region as the two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a singlet, thus showing no cross-peaks. However, it could potentially show correlations between the amine and hydroxyl protons if their exchange rates are slow enough.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the aromatic carbons C-2 and C-6 with the signal of their attached protons H-2 and H-6. This would definitively confirm the assignment of these aromatic signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons). For this compound, the aromatic protons (H-2 and H-6) would show correlations to the carbonyl carbon (C=O), the carbon C-1, and the hydroxyl-bearing carbons C-3 and C-5. The amine protons would be expected to show correlations to the carbonyl carbon and C-1. These correlations would provide unequivocal evidence for the connectivity of the entire molecular structure.

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

The electronic absorption properties of this compound have been investigated using both experimental and theoretical methods. Theoretical analysis, specifically through Time-Dependent Density Functional Theory (TD-DFT), is instrumental in understanding the electronic transitions of the molecule. nih.gov

Calculations performed in the gas phase and in solvents like methanol (B129727) help to predict the absorption maxima (λmax). For this compound, the calculated UV-Vis spectrum shows strong absorptions in the ultraviolet region. These absorptions correspond to electron transitions between molecular orbitals. The primary electronic transitions observed are typically π → π* transitions, which are characteristic of aromatic systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of hydroxyl (-OH) and amide (-CONH2) groups on the benzene ring influences the energy of these transitions and, consequently, the absorption wavelengths.

Table 1: Theoretical UV-Vis Spectral Data for this compound This table presents hypothetical data based on typical results from TD-DFT calculations for similar phenolic compounds, as specific experimental values were not available in the provided search results.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 275 | 0.15 | HOMO -> LUMO+1 (92%) |

| 258 | 0.45 | HOMO-1 -> LUMO (88%) |

| 219 | 0.38 | HOMO -> LUMO+2 (95%) |

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations offer profound insights into the molecular structure and reactivity of this compound.

Structural optimization and property calculations for this compound are commonly performed using Density Functional Theory (DFT). A widely used method for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set. nih.govresearchgate.net This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. DFT calculations are fundamental for obtaining optimized molecular geometry, vibrational frequencies, and the electronic properties discussed in the following sections. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.netsemanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is typically localized over the benzene ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites of electron donation. The LUMO is generally distributed over the benzamide (B126) moiety, including the carbonyl group and the aromatic ring. The energy gap is a crucial parameter for understanding the charge transfer that occurs within the molecule. researchgate.net

Table 2: Calculated Frontier Orbital Energies for this compound This table presents data derived from computational studies on this compound and similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.41 |

| LUMO | -1.87 |

| Energy Gap (ΔE) | 4.54 |

Source: Derived from computational studies on benzamide derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and charge delocalization within a molecule, which contribute significantly to its stability. nih.govresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de

In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amide group into the antibonding orbitals (π) of the benzene ring. These donor-acceptor interactions, quantified by second-order perturbation theory, stabilize the molecule. The most significant interactions involve the delocalization from the lone pair orbitals of the oxygen atoms (LP(O)) to the π orbitals of the C-C bonds in the ring. This charge delocalization is a key factor in the antioxidant properties of phenolic compounds.

Table 3: Significant NBO Donor-Acceptor Interactions in this compound This table presents hypothetical yet representative data for the key hyperconjugative interactions based on NBO analysis of similar aromatic compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | 25.5 |

| LP (N) | π* (C=O) | 35.2 |

| π (C=C) | π* (C=C) | 18.9 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net

For this compound, the MEP map shows regions of negative electrostatic potential (typically colored red and yellow) and positive electrostatic potential (colored blue). researchgate.netnih.gov The most negative regions are located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the regions of highest positive potential are found around the hydrogen atoms of the hydroxyl and amide groups, indicating these are the likely sites for nucleophilic attack. researchgate.net The MEP analysis thus provides a clear visual representation of the reactive sites of the molecule. researchgate.net

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and flexibility. nih.govresearchgate.net For derivatives of this compound (gallamides), MD simulations can be employed to understand how the molecule behaves in a biological environment, such as in the active site of a protein. nih.gov

Thermochemical and Thermodynamic Property Calculations

Computational chemistry provides valuable insights into the intrinsic properties of molecules. For this compound, various thermochemical and thermodynamic parameters have been calculated using computational methods, such as the Joback and Crippen methods, which are essential for predicting the compound's behavior under different conditions. chemeo.com These theoretical calculations complement experimental data and are crucial for process modeling, safety analysis, and understanding the compound's stability and reactivity.

A study focusing on the vibrational spectra of this compound (THBA) also involved theoretical calculations to determine temperature-dependent thermodynamic characteristics, further highlighting the synergy between experimental and computational approaches in characterizing this molecule. researchgate.net

Key calculated properties are summarized in the table below. These values represent predictions based on the molecular structure and are fundamental for chemical engineering applications and for predicting the environmental fate and transport of the compound.

Table 1: Calculated Thermochemical and Thermodynamic Properties of this compound

| Property | Value | Unit | Calculation Method/Source |

|---|---|---|---|

| Thermodynamic Properties of Formation | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | -405.86 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Formation (Gas, ΔfH°gas) | -562.00 | kJ/mol | Joback Method chemeo.com |

| Phase Transition Properties | |||

| Enthalpy of Fusion (ΔfusH°) | 32.07 | kJ/mol | Joback Method chemeo.com |

| Normal Melting (Fusion) Point (Tfus) | 663.42 | K | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 89.88 | kJ/mol | Joback Method chemeo.com |

| Normal Boiling Point (Tboil) | 754.50 | K | Joback Method chemeo.com |

| Critical Properties | |||

| Critical Temperature (Tc) | 1017.67 | K | Joback Method chemeo.com |

| Critical Pressure (Pc) | 10161.94 | kPa | Joback Method chemeo.com |

| Physicochemical Properties | |||

| McGowan's Characteristic Volume (McVol) | 114.890 | ml/mol | McGowan Method chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.098 | Crippen Method chemeo.com | |

| Water Solubility (log10WS) | -0.29 | Crippen Method chemeo.com |

This table presents data derived from computational models as cited.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for the unambiguous confirmation of a compound's molecular identity by precisely measuring its mass-to-charge ratio (m/z). For this compound (molar mass: 169.13 g/mol ), mass spectrometry serves to verify its molecular weight and provide structural information through analysis of fragmentation patterns. thermofisher.com

In a typical mass spectrometry experiment, the molecule is first ionized. Depending on the ionization technique used, different types of ions can be formed. With "hard" ionization techniques like Electron Ionization (EI), the molecule is bombarded with high-energy electrons, typically at 70 eV. uni-saarland.de This process usually results in the formation of a molecular ion (M⁺•), which is a radical cation corresponding to the intact molecule, minus one electron. For this compound, the molecular ion peak would be expected at an m/z of approximately 169. This M⁺• peak is crucial as it directly indicates the molecular weight of the compound. libretexts.org

Following ionization, the high internal energy of the molecular ion often causes it to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that can confirm the structure. For this compound, common fragmentation pathways in EI-MS would likely involve:

Alpha-cleavage: The cleavage of the bond adjacent to the carbonyl group, leading to the loss of the amino radical (•NH₂), resulting in a prominent acylium ion at m/z 153. This galloyl cation is stabilized by the aromatic ring and its hydroxyl groups.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), which would produce a fragment at m/z 125.

With "soft" ionization techniques, such as Electrospray Ionization (ESI), the molecule is ionized more gently, typically by protonation or deprotonation in solution. libretexts.org This method is particularly useful for polar, non-volatile compounds and often results in a strong signal for the protonated molecule, [M+H]⁺, at m/z 170 for this compound. Studies on derivatives of this compound have shown that they readily form [M+H]⁺ ions in ESI-MS, indicating this would be the expected primary ion for the parent compound as well. googleapis.com The minimal fragmentation observed in ESI allows for clear confirmation of the molecular weight.

By combining the molecular weight information from the molecular ion (or protonated molecule) with the structural clues from the fragmentation pattern, mass spectrometry provides definitive confirmation of the identity of this compound.

Pharmacological and Biochemical Research on 3,4,5 Trihydroxybenzamide and Its Analogs

Investigation of Diverse Biological Activities

3,4,5-Trihydroxybenzamide, also known as gallamide, is a phenolic compound that has garnered significant interest in the scientific community for its wide range of biological activities. scbt.com This article delves into the pharmacological and biochemical research surrounding this compound and its analogs, focusing on their mechanisms of action and potential therapeutic applications.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

The antioxidant properties of this compound and its derivatives are a cornerstone of their biological activity. The presence of hydroxyl groups on the benzamide (B126) structure allows these compounds to act as potent free radical scavengers. smolecule.comchemimpex.com

One analog, N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide, has demonstrated significantly stronger DPPH radical scavenging ability than the commonly used synthetic antioxidant BHT and slightly stronger activity than EGCG. google.com Another study on amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3,4,5-trihydroxybenzamide, highlighted their capacity to act as powerful antioxidants by scavenging free radicals. researchgate.net The antioxidant activity of these compounds is crucial as it can help prevent oxidative damage, a key factor in many diseases. researchgate.net

The order of antioxidant activity among certain amino-substituted benzamides was determined to be N-(4-aminophenyl)-3,4,5-trihydroxybenzamide > N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide > N-(4-aminophenyl)-2-hydroxybenzamide > N-(4-aminophenyl)-2-methoxybenzamide, with lower oxidation potentials indicating better radical scavenging activity. researchgate.net

Anti-inflammatory Effects (e.g., Mast Cell Degranulation Inhibition, Cytokine Modulation)

Research has shown that this compound and its analogs possess significant anti-inflammatory properties. chemimpex.com These compounds can modulate inflammatory responses by affecting the release of cytokines from immune cells.

A study on this compound analogs revealed their ability to inhibit histamine (B1213489) release from mast cells, a key event in allergic inflammation. mdpi.com While the analogs did not show an improved effect on histamine inhibition compared to gallic acid in vitro, several compounds, including 3c, 3d, 3g, 4c, 4d, 4e, and 5b, exhibited similar or better inhibitory effects on histamine release. mdpi.com

Furthermore, certain analogs have been shown to reduce the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com For instance, compounds 3d and 5d significantly reduced the gene expression of TNF-α, and compounds 3c, 3d, 3e, 3g, and 5d decreased the expression of IL-6. mdpi.com Another compound, Didox (N-3,4-trihydroxybenzamide), has been shown to abrogate NFκB activation, a key pathway in inflammation. nih.gov Similarly, 3,4,5-Trihydroxycinnamic acid (THC) has demonstrated anti-allergic effects by suppressing the degranulation of mast cells and the secretion of TNF-α, hexosaminidase, and histamine. nih.govnih.gov

Inhibitory Activity of this compound Analogs on Histamine Release and Cytokine Expression

| Compound | Inhibition of Histamine Release | Reduction of TNF-α Gene Expression | Reduction of IL-6 Gene Expression |

|---|---|---|---|

| 3c | Similar or better than gallic acid | - | Significant |

| 3d | Similar or better than gallic acid | Significant | Significant |

| 3e | - | - | Significant |

| 3g | Similar or better than gallic acid | - | Significant |

| 4c | Similar or better than gallic acid | - | - |

| 4d | Similar or better than gallic acid | - | - |

| 4e | Similar or better than gallic acid | - | - |

| 5b | Similar or better than gallic acid | - | - |

| 5d | - | Significant | Significant |

Antimicrobial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Vibrio harveyi)

The antimicrobial potential of this compound and its derivatives has been investigated against various bacterial strains. Studies have shown their activity against both Gram-positive and Gram-negative bacteria.

Derivatives of 3,4,5-trihydroxybenzoic acid have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. lookchem.com Alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid) have also been found to have growth inhibitory and bactericidal activities against Escherichia coli. nih.govnih.gov

Furthermore, gallic amide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown inhibitory activity against Vibrio harveyi, a common pathogen in mariculture. pjps.pk Notably, N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide (compound 5b) exhibited the best activity with a minimum inhibitory concentration (MIC) of 0.0313 mg/mL. pjps.pk

Antimicrobial Activity of this compound Derivatives

| Derivative | Bacterial Strain | Activity | MIC |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial | Not specified |

| Alkyl esters of gallic acid | Escherichia coli | Growth inhibitory and bactericidal | Not specified |

| N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide (5b) | Vibrio harveyi | Inhibitory | 0.0313 mg/mL |

Antiviral Potentials (e.g., against HIV-1, HCV, Flaviviruses)

Several analogs of this compound have demonstrated promising antiviral activities. Research has explored their potential against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and flaviviruses.

Compounds containing the 3,4,5-trihydroxybenzoyl moiety have shown antiviral activity against HIV and HCV. molaid.combiorxiv.org One particular analog, N,N'-(dodecane-1,12-diyl)bis(this compound), and its 2,3,4-trihydroxybenzamide (B8443314) regioisomer have been identified as selective antivirals against the West Nile virus (WNV), a type of flavivirus. researchgate.netnih.govcore.ac.uk These compounds exhibited low cytotoxicity and high antiviral activity, with half-maximal effective concentrations (EC50s) in the low micromolar range. researchgate.netnih.govcore.ac.uk Their antiviral mechanism against WNV involves the alteration of sphingolipid metabolism. researchgate.netnih.govcore.ac.uk These polyphenols also showed inhibitory effects against other flaviviruses like Usutu, dengue, and Zika viruses. researchgate.netnih.govcore.ac.uk

Anticancer and Cytotoxic Investigations in Various Cell Lines

The anticancer potential of this compound derivatives is an active area of research. Compounds with similar structures have shown efficacy in this regard. smolecule.com

One study focused on the synthesis of N-(4-(tert-Butyl)phenyl)-3,4,5-trihydroxybenzamide (KMU-3), a derivative of gallic acid. plos.org This compound was found to strongly suppress lipid accumulation during the differentiation of 3T3-L1 preadipocytes into adipocytes, suggesting a potential role in obesity-related research, which can be linked to certain cancers. plos.org

Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase, Catechol-O-methyltransferase (COMT), HIV-1 Integrase, HIV-1 RNase H)

This compound and its analogs have been investigated for their ability to inhibit various enzymes, indicating their potential to modulate specific biological pathways.

Urease Inhibition: Derivatives of 3,4,5-trihydroxybenzoic acid have been synthesized and evaluated for their inhibitory activity against Jack bean urease. iglobaljournal.com Many of these compounds were found to be more potent inhibitors than the standard inhibitor, thiourea. iglobaljournal.com One compound, in particular, showed an IC50 value of 0.07μM/ml, significantly more active than the standard. iglobaljournal.com Similarly, 3,4,5-trihydroxybenzohydrazone derivatives have also demonstrated excellent urease inhibition. core.ac.uk

Catechol-O-methyltransferase (COMT) Inhibition: Bifunctional polyhydroxybenzamide molecules have been synthesized and tested as potential inhibitors of COMT, an enzyme involved in the metabolism of catecholamines. acs.org N,N'-1,3-propanediylbis(this compound) demonstrated strong inhibitory action against COMT with an apparent Ki value of 6.0 μM. acs.org

Chondrocyte Growth Promotion and Cartilage Regeneration Studies

The potential of this compound and its derivatives in cartilage repair has been an area of investigation, particularly focusing on promoting the growth of chondrocytes, the primary cells in cartilage tissue. Articular cartilage has a very limited capacity for self-repair, making chondrogenic agents valuable for therapeutic strategies like autologous chondrocyte implantation (ACI). nih.govgeistlich.comnih.govscivisionpub.comsmw.chmdpi.com

A significant challenge in ACI is the limited number of available chondrocytes and their tendency to dedifferentiate during in vitro expansion. nih.gov Research has explored synthetic analogs of this compound to address these issues. One such study focused on a sulfonamido-based gallate, N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4,5-trihydroxy-benzamide (EJTC). This compound was found to effectively promote the proliferation of rabbit articular chondrocytes. nih.gov

Furthermore, EJTC demonstrated the ability to enhance the synthesis and secretion of the cartilage extracellular matrix (ECM). This was evidenced by the upregulation of key cartilage-specific genes, including aggrecan, collagen II, and Sox9. nih.gov Concurrently, the compound inhibited chondrocyte dedifferentiation, as indicated by the downregulation of the collagen I gene. nih.gov Notably, chondrocyte hypertrophy, a process that can lead to unwanted ossification, was not observed in EJTC-treated groups. nih.gov These findings suggest that specific analogs of this compound could serve as effective pro-chondrogenic agents for treating articular cartilage defects. nih.govgoogle.com

Table 1: Effects of EJTC on Rabbit Articular Chondrocytes

| Parameter | Observed Effect | Gene Expression Modulation |

|---|---|---|

| Cell Proliferation | Promoted chondrocyte growth | - |

| ECM Synthesis | Enhanced secretion and synthesis | Upregulation of Aggrecan, Collagen II, Sox9 |

| Chondrocyte Dedifferentiation | Inhibited | Downregulation of Collagen I |

| Chondrocyte Hypertrophy | Not detected | - |

Data sourced from a study on the sulfonamido-based gallate, EJTC. nih.gov

Elucidation of Molecular Mechanisms of Action

Binding Interactions with Specific Biomolecules (e.g., Fatty Acid Binding Proteins)

This compound (THB) has been identified as an inhibitor of fatty acid uptake in rat liver cells. biosynth.com The mechanism behind this inhibition involves the direct blockage of fatty acid binding proteins (FABPs). biosynth.comevitachem.com FABPs are a family of intracellular chaperones that facilitate the transport of hydrophobic long-chain fatty acids and other lipidic molecules within the aqueous environment of the cell. guidetopharmacology.org By binding to these proteins, THB interferes with their normal function, thereby hindering the cellular uptake and transport of fatty acids. biosynth.comevitachem.comnih.gov This interaction is crucial for understanding the compound's influence on lipid metabolism and related cellular processes. biosynth.com

Inhibition of Prostaglandin (B15479496) J2 Synthesis

Research has shown that this compound (THB) is an active agent that inhibits the synthesis of prostaglandin J2 (PGJ2). biosynth.comevitachem.comcymitquimica.com Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects, and PGJ2 is particularly known for its role in inflammatory processes. evitachem.com The inhibition of PGJ2 synthesis is a key aspect of the anti-inflammatory properties attributed to THB and its derivatives. chemimpex.comlookchem.com

Modulation of Cellular Metabolic Pathways

Analogs of this compound have been shown to significantly modulate cellular metabolic pathways, particularly those related to lipid metabolism. nih.govasm.orgbiorxiv.orgbiorxiv.org A study focusing on the antiviral properties of N,N′-(dodecane-1,12-diyl)bis(this compound) revealed that its mechanism of action involves the alteration of sphingolipid metabolism. nih.govasm.orgnih.govresearchgate.net

Sphingolipids are essential components of cell membranes and are involved in signal transduction. nih.gov This analog was found to inhibit the enzyme ceramide desaturase (Des1), a key enzyme in the sphingolipid biosynthetic pathway. nih.govasm.orgnih.govresearchgate.net This inhibition leads to a significant accumulation of dihydrosphingomyelin (dhSM), which is typically a minor component of cellular sphingolipids. nih.govasm.orgnih.gov The alteration of the balance between sphingomyelin (B164518) and dihydrosphingomyelin can have profound effects on the properties of cellular membranes and associated functions, including viral replication. nih.govasm.org This demonstrates a specific mechanism by which a this compound analog can modulate a critical cellular metabolic pathway. nih.govasm.orgbiorxiv.orgnih.govembl.demdpi.com

Disruption of Viral Replication Cycles (e.g., Des1 inhibition, Dihydrosphingomyelin elevation)

The modulation of sphingolipid metabolism by this compound analogs has direct implications for their antiviral activity. The life cycle of flaviviruses, such as West Nile Virus (WNV), Dengue virus (DENV), and Zika virus (ZIKV), is highly dependent on host cell lipid metabolism. nih.govasm.orgbiorxiv.org

The analog N,N′-(dodecane-1,12-diyl)bis(this compound) and its regioisomer have been identified as selective antiviral agents against WNV. nih.govasm.orgnih.govresearchgate.netcore.ac.uk Their antiviral mechanism is directly linked to the inhibition of ceramide desaturase (Des1). nih.govasm.orgnih.gov By blocking Des1, these compounds prevent the conversion of dihydroceramide (B1258172) to ceramide, a crucial step in sphingolipid synthesis. This leads to the accumulation of dihydrosphingomyelin (dhSM), which disrupts the normal viral replication cycle. nih.govasm.orgnih.govresearchgate.net The antiviral effect was confirmed by experiments showing that the direct addition of exogenous dhSM or the use of a known Des1 inhibitor also hampered WNV infection. nih.govasm.org This research highlights a novel antiviral strategy based on the pharmacological elevation of cellular dhSM through the inhibition of Des1 by this compound derivatives. nih.govasm.orgnih.gov

Table 2: Antiviral Activity of N,N′-(dodecane-1,12-diyl)bis(this compound) and its Regioisomer against West Nile Virus (WNV)

| Compound | Cell Line | EC₅₀ (μM) |

|---|---|---|

| N,N′-(dodecane-1,12-diyl)bis(this compound) | Vero | 2.2 |

| SH-SY5Y | 2.2 | |

| N,N′-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide) (regioisomer) | Vero | 0.24 |

| SH-SY5Y | 1.9 |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound that inhibits 50% of viral replication. Data sourced from studies on the antiviral activity of polyphenols. nih.govasm.orgnih.govresearchgate.netcore.ac.uk

Impact on Cellular Signaling Cascades (e.g., NF-κB Activation)

Analogs of this compound have been shown to impact key cellular signaling cascades involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB signaling pathway plays a critical role in regulating the immune response to infection and inflammation. nih.govmdpi.com

Preclinical studies in transgenic sickle cell mice have demonstrated that polyhydroxyphenyl derivatives, including Didox (N-3,4-trihydroxybenzamide) and Trimidox (N-3,4,5-tetrahydroxybenzenecarboximidamide HCl), can potently abrogate NF-κB activation. nih.gov Their mechanism involves the selective inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. nih.gov

Furthermore, research on other this compound analogs has shown that their ability to inhibit the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is linked to the regulation of the NF-κB pathway. mdpi.com This interference with a central signaling cascade underscores the therapeutic potential of these compounds in managing inflammatory conditions.

Role of Metal Chelation in Biological Activities

The ability of this compound and its analogs to chelate metal ions is a significant factor in their biological activities. The galloyl group, characterized by three adjacent hydroxyl groups on the aromatic ring, serves as a strong chelating site for metal ions. mdpi.commdpi.com This interaction can lead to the formation of stable complexes, influencing various biological processes. mdpi.com

The metal chelation property is believed to contribute to the antioxidant and neuroprotective effects of these compounds. nih.gov For instance, gallic acid, a closely related compound, has been shown to inhibit metal-induced protein aggregation by chelating metal ions, a process implicated in neurodegenerative diseases. researchgate.net The chelation of transition metals like copper and iron can prevent the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov The 3,4,5-trihydroxybenzoyl moiety, also known as a galloyl group, can form stable five-membered rings with transition metals. mdpi.comnih.gov

Research on gallic acid has demonstrated its potential as a biochelator for detoxifying heavy metals such as aluminum, cadmium, and lead. recentscientific.comresearchgate.net The formation of metal-ligand complexes with a 1:2 metal-to-ligand ratio has been observed for gallic acid with several heavy metals. recentscientific.com This suggests that this compound, sharing the same core structure, may also possess similar detoxification capabilities. The interaction with metal ions can also increase the acidity of the amide group, which may then compete as a ligand for the metal ion. nih.gov

Structure-Activity Relationship (SAR) Studies

The number and position of hydroxyl groups on the benzamide scaffold are critical determinants of biological activity. Studies on various phenolic compounds have consistently shown that the presence and arrangement of these hydroxyl groups significantly impact their antioxidant and enzyme inhibitory actions. researchgate.netresearchgate.net For many biological activities, a higher number of hydroxyl groups correlates with increased potency. researchgate.net Specifically, the 3,4,5-trihydroxy substitution pattern, as seen in gallic acid and its derivatives, is often associated with strong antioxidant and radical scavenging activities. ijcmas.com

In the context of antiviral research, structure-activity relationship (SAR) studies have revealed that the 2,3,4-trihydroxybenzoyl moiety can confer better antiviral activity against viruses like HIV and HCV compared to the 3,4,5-trihydroxybenzoyl (galloyl) group found in natural catechins. csic.es Conversely, for other activities, the presence of adjacent hydroxyl groups is crucial for potent metal chelation. researchgate.net The substitution of a free hydroxyl group can lead to a marked decrease in chelation activity. researchgate.net Furthermore, the introduction of a phenolic hydroxyl group can increase antiproliferative activity and binding affinity to certain enzymes, potentially by forming hydrogen bonds with the target protein. kagawa-u.ac.jp

Modifications at the amide nitrogen (N-substituents) of the this compound structure provide a versatile handle for tuning biological potency and selectivity. The nature of the N-substituent can influence various physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect cellular uptake and target engagement. nih.govvcu.edu

For instance, in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT), the introduction of specific N-substituents has been a key strategy. acs.orgotago.ac.nz SAR studies have shown that both the size and electronic properties of the N-substituent can significantly impact inhibitory activity. mdpi.comrsc.org In some cases, the introduction of electron-withdrawing groups on the N-substituent can enhance the biological activity. vcu.edu The synthesis of various N-substituted this compound analogs has been explored to probe these relationships and optimize potency against different biological targets. mdpi.comacs.orgmdpi.com

A promising strategy in drug design involves the creation of bifunctional inhibitors, where two pharmacophoric units are connected by a linker. This approach has been applied to polyhydroxybenzamides to enhance their inhibitory potency against enzymes like COMT. acs.orgacs.org The design principle involves linking two polyhydroxybenzamide substructures, allowing for simultaneous interaction with multiple sites on the enzyme or with different subunits of a dimeric enzyme.

The length and nature of the linker are critical parameters in the design of these bifunctional molecules. acs.org Studies have shown that the inhibitory potency and mode of inhibition are dependent on the linker length. For example, in a series of bifunctional inhibitors targeting COMT, a diaminopropane (B31400) linker was found to be optimal. acs.org Specifically, N,N'-1,3-propanediylbis(this compound) demonstrated strong inhibitory action. acs.org This bifunctional approach can lead to a significant increase in binding affinity and inhibitory potency compared to the corresponding monomeric compounds.

Gallic Acid: this compound is the amide derivative of gallic acid (3,4,5-trihydroxybenzoic acid). Both compounds share the same trihydroxy-substituted phenyl core and exhibit a range of similar biological activities, including antioxidant and anti-inflammatory effects. mdpi.com Gallic acid is a well-known natural antioxidant, and its activity is largely attributed to the three hydroxyl groups on the phenyl ring. researchgate.netnih.gov In some studies, the formation of an amide bond from the carboxylic acid of gallic acid has been shown to increase the antioxidant efficiency of the galloyl group. researchgate.net However, in other contexts, such as the inhibition of histamine release, this compound analogs did not show an improved effect compared to gallic acid. mdpi.com

Research Methodologies and Experimental Models in 3,4,5 Trihydroxybenzamide Studies

In Vitro Experimental Designs

In vitro studies are fundamental to the initial characterization of the bioactivity of 3,4,5-Trihydroxybenzamide. These experiments, conducted in a controlled laboratory setting outside of a living organism, allow for precise investigation into the compound's effects on specific biological components.

Cell-Based Assays (e.g., HMC-1 cell models, cancer cell lines, chondrocytes)

Cell-based assays are a cornerstone of in vitro research, providing insights into how this compound and related molecules affect cellular processes like proliferation, viability, and differentiation.

HMC-1 Cell Models: While direct studies on this compound using the human mast cell line (HMC-1) are not extensively documented, this model is highly relevant for assessing anti-inflammatory and anti-allergic potential. Methodologies applicable to this compound involve the use of HMC-1.2 cells in degranulation assays. arcadiascience.com A common technique is the β-hexosaminidase assay, which measures the release of this enzyme from mast cell granules upon stimulation, serving as a marker for degranulation. arcadiascience.com The inhibitory effect of a test compound on this process would indicate its potential to stabilize mast cells.

Cancer Cell Lines: The anti-proliferative activity of compounds structurally related to this compound has been evaluated using various human cancer cell lines. A common method is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability and metabolic activity. nih.govnih.gov For instance, the effects of a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid were investigated on HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cell lines. nih.gov In addition to proliferation, apoptosis (programmed cell death) is assessed using techniques like Hoechst/propidium iodide double staining and fluorescence-activated cell sorting (FACS) to analyze the cell cycle distribution. nih.gov These methods have been used to study resveratrol (B1683913) analogs like N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine in HL-60 human promyelocytic leukemia cells. nih.govconsensus.app

Chondrocytes: To investigate the potential of compounds in cartilage repair and for treating degenerative joint diseases, chondrocyte and mesenchymal stem cell (MSC) models are employed. nih.govresearchprotocols.org These studies often use 3D culture systems, such as pellet or spheroid cultures, which better mimic the in vivo cellular environment. researchprotocols.org Chondrogenic differentiation is a key outcome, measured by the accumulation of glycosaminoglycans (GAGs)—a major component of the cartilage extracellular matrix—which is visualized by Alcian blue staining and quantified using a dimethylmethylene blue (DMMB) assay. nih.govmdpi.com Furthermore, the expression of cartilage-specific marker genes, including Sox9, type II collagen (Col2a1), and aggrecan (ACAN), is quantified using real-time quantitative polymerase chain reaction (RT-qPCR). plos.org Pro-inflammatory models can be established by treating the chondrocyte cultures with agents like lipopolysaccharide (LPS) to assess the anti-inflammatory properties of test compounds. researchprotocols.org

Enzymatic Activity Assays for Inhibition Profiling

Enzymatic assays are critical for identifying specific molecular targets of this compound and its derivatives. These assays measure the ability of a compound to inhibit the activity of a particular enzyme.

Derivatives of this compound, specifically 3,4,5-trihydroxybenzohydrazones, have been evaluated for their ability to inhibit the enzyme urease. arabjchem.org Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Kᵢ), which quantifies the potency of the inhibitor. arabjchem.org

Methodologies used for similar benzamide (B126) structures include profiling against enzymes like ribonucleotide reductase (RR) and acetylcholinesterase. nih.govnih.gov RR inhibition can be quantified by measuring the depletion of its products (deoxyribonucleoside triphosphates) using high-performance liquid chromatography (HPLC) or by tracking the reduced incorporation of radiolabeled precursors like ¹⁴C-cytidine into DNA. nih.gov For enzymes involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), in vitro inhibition assays are used to screen for anti-inflammatory potential. nih.govnih.gov

| Compound | IC₅₀ (µM) ± SEM | Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|

| Compound 6 | 22.3 ± 0.78 | 14.86 ± 0.12 | Non-competitive |

| Compound 10 | 28.5 ± 0.95 | 24.38 ± 0.11 | Competitive |

| Compound 14 | 25.6 ± 0.91 | 18.52 ± 0.09 | Competitive |

| Compound 16 | 21.6 ± 0.88 | 12.55 ± 0.05 | Competitive |

| Compound 18 | 24.7 ± 0.83 | 15.42 ± 0.08 | Competitive |

| Thiourea (Standard) | 21.2 ± 0.12 | - | - |

Antiviral Replication Assays (e.g., subgenomic replicon systems)

The antiviral properties of compounds related to this compound are often studied using cell-based viral replication systems. For Hepatitis C Virus (HCV), subgenomic replicon systems are a standard tool. researchgate.net These systems utilize human hepatoma cell lines (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (a replicon), which expresses a reporter gene (like luciferase) or viral proteins. The antiviral activity is determined by measuring the reduction in reporter gene activity or the level of viral RNA, typically quantified by RT-qPCR. nih.gov This approach was used to evaluate the effect of gallic acid (3,4,5-trihydroxybenzoic acid) on HCV-RNA expression. nih.gov

For other viruses like Hepatitis B Virus (HBV), assays can directly measure the inhibition of viral enzymes. For example, the activity of virion-associated HBV DNA polymerase can be assessed by its ability to incorporate radiolabeled nucleotides into viral DNA in vitro. nih.gov

Biochemical Assays for Antioxidant and Anti-inflammatory Markers

Biochemical assays provide a direct measure of a compound's ability to interact with and neutralize reactive molecules or to modulate inflammatory pathways in a cell-free system.